1-Cyclooctene, 3-bromo-

Catalog No.
S15736295
CAS No.
M.F
C8H13Br
M. Wt
189.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclooctene, 3-bromo-

Product Name

1-Cyclooctene, 3-bromo-

IUPAC Name

(1Z)-3-bromocyclooctene

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

InChI

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2/b6-4-

InChI Key

XOAUXFIKYVGQHT-XQRVVYSFSA-N

Canonical SMILES

C1CCC=CC(CC1)Br

Isomeric SMILES

C1CC/C=C\C(CC1)Br

1-Cyclooctene, 3-bromo- is an organic compound characterized by the presence of a bromine atom attached to the cyclooctene ring. Its molecular formula is C8H13BrC_8H_{13}Br, with a molecular weight of approximately 189.09 g/mol. The compound is notable for its unique structural properties, which include a cyclic alkene with a double bond between carbon atoms. This structure contributes to its reactivity and potential applications in various

Due to the presence of both the double bond and the bromine substituent. Key reactions include:

  • Electrophilic Addition: The double bond in cyclooctene can undergo electrophilic addition with various electrophiles, leading to the formation of more complex molecules.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing other compounds.
  • Polymerization: Under certain conditions, 1-cyclooctene can polymerize to form larger cyclic or linear polymers, which are valuable in materials science .

1-Cyclooctene, 3-bromo- can be synthesized through various methods:

  • Bromination of Cyclooctene: Cyclooctene can be treated with bromine in an inert solvent to introduce the bromine atom at the desired position on the ring.
  • Electrophilic Addition Reactions: By reacting cyclooctene with a suitable electrophile that contains bromine, such as N-bromosuccinimide, the compound can be synthesized effectively.
  • Functional Group Transformations: Starting from related compounds like cyclooctanol or cyclooctanone, bromination can be achieved through oxidation and subsequent bromination steps .

1-Cyclooctene, 3-bromo- has several potential applications:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
  • Material Science: Due to its ability to polymerize, it may find applications in creating new materials with specific properties.
  • Pharmaceutical Development: Its unique structure could lead to the discovery of new pharmaceuticals or biologically active compounds .

Several compounds share structural similarities with 1-cyclooctene, 3-bromo-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
CycloocteneC8H14No halogen; fully saturated cyclic alkene
1-BromocyclohexeneC6H9BrSmaller ring; different reactivity
3-BromocyclohexeneC6H9BrSimilar halogen placement; smaller size
1-BromocyclopenteneC5H7BrSmaller ring; distinct reactivity
CyclodeceneC10H16Larger cyclic structure; different properties

Uniqueness

1-Cyclooctene, 3-bromo- is unique due to its specific structural arrangement that combines a cyclic alkene framework with a bromine substituent at the third position. This configuration influences its reactivity and potential applications compared to other similar compounds.

XLogP3

3.5

Exact Mass

188.02006 g/mol

Monoisotopic Mass

188.02006 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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